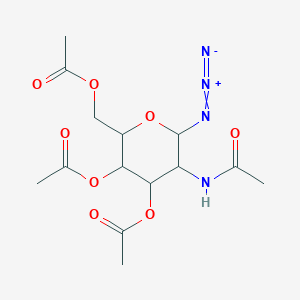

(5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O8/c1-6(19)16-11-13(25-9(4)22)12(24-8(3)21)10(5-23-7(2)20)26-14(11)17-18-15/h10-14H,5H2,1-4H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCFMPMNMQZHSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate (Ac₄ManNAz): Synthesis, Characterization, and Application in Metabolic Glycoengineering

Abstract

This technical guide provides an in-depth exploration of (5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate, a compound more commonly known in the scientific community as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) . Ac₄ManNAz has emerged as an indispensable chemical tool for investigating the complex world of glycobiology. Its unique structure, featuring a bioorthogonal azide group and cell-permeable acetyl groups, allows it to hijack the cell's natural metabolic pathways for the express purpose of labeling cell surface glycans. This guide details the compound's chemical properties, provides a robust synthesis and purification protocol, outlines methods for its analytical characterization, and discusses its pivotal applications in glycan imaging, glycoproteomics, and drug development. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage metabolic glycoengineering for advanced biological inquiry.

Chemical Identity and Physicochemical Properties

The compound specified by the systematic IUPAC name this compound is a fully protected derivative of N-azidoacetylmannosamine. The peracetylated form enhances its lipophilicity, which is critical for passively crossing the cell membrane.[1] Once inside the cell, cytosolic esterases hydrolyze the acetyl esters, releasing N-azidoacetylmannosamine (ManNAz) to enter the sialic acid biosynthetic pathway.[2]

Common Name: Ac₄ManNAz; Tetraacetylated N-azidoacetylmannosamine Systematic Name: this compound Chemical Structure:

Physicochemical Data Summary

| Property | Value | Source |

|---|---|---|

| CAS Number | 361154-30-5 | [3] |

| Molecular Formula | C₁₆H₂₂N₄O₁₀ | [3] |

| Molecular Weight | 430.37 g/mol | [3] |

| Appearance | Off-white to grey oil or solid | [3] |

| Solubility | DMSO, DMF, Methanol | [3] |

| Storage Conditions | Store at -20 °C |[3] |

The Principle of Metabolic Glycoengineering with Ac₄ManNAz

Metabolic glycoengineering (MGE) is a powerful technique that enables the introduction of unnatural monosaccharides bearing chemical reporter groups into cellular glycoconjugates.[4][5] Ac₄ManNAz is a cornerstone reagent for MGE, specifically for labeling sialic acid, a terminal sugar on many cell-surface glycoproteins that is deeply involved in cellular recognition, signaling, and disease progression.[6]

The process unfolds in a multi-step biological sequence:

-

Cellular Uptake: The acetyl groups grant Ac₄ManNAz membrane permeability, allowing it to be readily taken up by cells from the culture medium.[1]

-

Intracellular Deacetylation: Cytosolic esterases efficiently remove the four acetyl protecting groups, liberating the active precursor, ManNAz.[2]

-

Metabolic Conversion: ManNAz is a substrate for the sialic acid biosynthetic pathway. It is converted by cellular enzymes into the corresponding azido-sialic acid derivative, N-azidoacetylneuraminic acid (SiaNAz).[7][8]

-

Glycan Incorporation: The cell's glycosyltransferases do not distinguish SiaNAz from its natural counterpart and incorporate it onto the termini of N-linked and O-linked glycans on cell surface proteins.[9]

-

Bioorthogonal Ligation: The azide group, now displayed on the cell surface, serves as a bioorthogonal "chemical handle." It is chemically inert to biological functional groups but reacts selectively with exogenously supplied probes.[10] This allows for covalent tagging of the labeled glycans with molecules for visualization (fluorophores) or enrichment (biotin) via two primary reactions:

Synthesis and Purification Protocol

The synthesis of Ac₄ManNAz is typically achieved from its precursor, N-acetylmannosamine (ManNAc), through a two-step process involving the introduction of the azidoacetyl group followed by per-O-acetylation. However, a more direct and common laboratory-scale synthesis involves the peracetylation of commercially available N-azidoacetylmannosamine (ManNAz).[7]

Expert Rationale:

The choice of peracetylation is deliberate and critical for the compound's function. The polar hydroxyl groups of ManNAz prevent it from efficiently crossing the nonpolar lipid bilayer of the cell membrane. By converting these hydroxyls into acetate esters, the molecule's polarity is significantly reduced, enhancing its bioavailability for MGE experiments. Pyridine is used as a solvent and a mild base to neutralize the acetic acid byproduct. Acetic anhydride serves as the acetylating agent.

Step-by-Step Methodology

This protocol is adapted from established procedures in carbohydrate chemistry.[7]

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-azidoacetylmannosamine (ManNAz) (1.0 g, 3.42 mmol).

-

Dissolution: Place the flask under an inert atmosphere (N₂ or Ar) and add 20 mL of anhydrous pyridine. Stir the mixture at room temperature until the ManNAz is fully dissolved.

-

Acetylation: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (5.0 mL, 53.0 mmol) dropwise over 15 minutes.

-

Causality Insight: The reaction is exothermic; slow addition at 0 °C is crucial to control the reaction temperature and prevent side reactions.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Ethyl Acetate:Hexane. The product, Ac₄ManNAz, will have a higher Rf value (less polar) than the starting material.

-

Quenching & Extraction: Once the reaction is complete, cool the flask back to 0 °C and slowly add 20 mL of methanol to quench the excess acetic anhydride. After 30 minutes, dilute the mixture with 100 mL of ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) to remove pyridine.

-

Saturated NaHCO₃ solution (2 x 50 mL) to remove excess acid.

-

Saturated NaCl (brine) (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 30% to 60% ethyl acetate in hexane).

-

Final Product: Combine the pure fractions and concentrate under vacuum to yield Ac₄ManNAz as an off-white solid or viscous oil. Confirm identity and purity via analytical methods described in the next section.

Analytical Characterization

Rigorous characterization is essential to confirm the successful synthesis and purity of Ac₄ManNAz. The primary methods are NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. The presence of four acetate groups and the azidoacetyl moiety can be confirmed by characteristic proton (¹H) and carbon (¹³C) signals. (Note: Exact shifts can vary based on solvent and instrument).

Expected ¹H and ¹³C NMR Data for Ac₄ManNAz in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Acetate methyls (4 x OAc) | ~ 2.0 - 2.2 (4s, 12H) | ~ 20.7 - 21.0 |

| Azidoacetyl CH₂ | ~ 4.0 (s, 2H) | ~ 52.5 |

| Ring Protons (H1-H6) | ~ 4.0 - 5.4 (m) | ~ 50-75 |

| Anomeric Proton (H1) | ~ 6.0 - 6.2 (d) | ~ 90-92 |

| Carbonyls (5 x C=O) | N/A | ~ 169.0 - 171.0 |

Data synthesized from typical values for peracetylated sugars and azido derivatives.[11]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The compound is typically observed as a sodium adduct.

-

Expected Peak [M+Na]⁺: Calculated for C₁₆H₂₂N₄O₁₀Na⁺: m/z 453.12. Found: 453.12 ± 0.01.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for confirming the presence of the azide functional group.

-

Characteristic Azide (N₃) Stretch: A sharp, strong absorption peak is expected around 2100-2110 cm⁻¹ .[13]

-

Carbonyl (C=O) Stretch: A strong, broad peak around 1740-1750 cm⁻¹ corresponding to the five ester groups.

Applications in Research and Drug Development

The ability to tag and study glycans via Ac₄ManNAz has profound implications across various scientific disciplines.

-

Glycan Visualization and Imaging: By using a fluorescently-tagged alkyne probe, researchers can visualize the localization and dynamics of sialylated glycans in living cells and even whole organisms.[1][6] This has been applied to monitor tumor progression, as cancer cells often exhibit altered sialylation patterns.[6]

-

Glycoproteomics: Instead of a fluorophore, an alkyne-biotin probe can be used. After ligation, the biotinylated glycoproteins can be enriched from complex cell lysates using streptavidin affinity chromatography.[9] Subsequent analysis by mass spectrometry allows for the identification and quantification of specific proteins that have been sialylated, providing a snapshot of the "sialoglycoproteome."[7][8]

-

Drug Development: Understanding changes in glycosylation in diseases like cancer or neurodegenerative disorders can reveal new therapeutic targets.[4][14] Ac₄ManNAz can be used in disease models to track these changes and evaluate the efficacy of drugs that aim to modulate glycosylation pathways.

-

Cell Tracking and Biomaterial Functionalization: Labeled cells can be tracked in vivo to monitor their biodistribution and fate.[15] Furthermore, the azide handle can be used to immobilize cells or proteins onto functionalized biomaterial surfaces for applications in tissue engineering and diagnostics.

Conclusion

This compound (Ac₄ManNAz) is more than a complex chemical; it is a molecular key that unlocks the ability to observe and manipulate one of the most intricate and vital cellular processes: glycosylation. Its rational design, combining metabolic targeting with bioorthogonal chemistry, provides a versatile and robust platform for research. This guide has provided the fundamental principles, a validated synthesis protocol, and an overview of the applications that make Ac₄ManNAz an essential tool for any scientist aiming to explore the glycome.

References

-

Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. Methods in Enzymology, 415, 230-50.

-

Bode, L., et al. (2021). Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. International Journal of Molecular Sciences, 22(6), 2841.

-

BenchChem. (n.d.). Metabolic Glycoengineering with Acetylated Azido Sugars: Application Notes and Protocols. BenchChem Technical Notes.

-

Grün, S., et al. (2021). Metabolic Glycoengineering with Azide- and Alkene-Modified Hexosamines: Quantification of Sialic Acid Levels. ChemBioChem, 22(7), 1243-1251.

-

Saxon, E., & Bertozzi, C. R. (2001). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols.

-

Jena Bioscience. (n.d.). Ac4ManNAz, Click Reagents for Glycosylation. Product Information Sheet.

-

Vector Labs. (n.d.). N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz). Product Page.

-

Schwarzkopf, M., et al. (2018). Artificial and Natural Sialic Acid Precursors Influence the Angiogenic Capacity of Human Umbilical Vein Endothelial Cells. Molecules, 23(11), 2955.

-

Shinde, S., et al. (2020). Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. Organic & Biomolecular Chemistry, 18(3), 444-448.

- Keppler, O. T., et al. (2001). A general method for the alpha-O-acetylation of sialic acids. Glycobiology, 11(2), 11R-18R.

-

Lumiprobe. (n.d.). Ac4ManNAz (N-Azidoacetylmannosamine-tetraacylated). Product Page.

-

Shiras-Takaura, M., & De-Vit, J. D. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Chemical Society Reviews, 50(5), 3333-3354.

-

Bozzola, T., Nilsson, U. J., & Ellervik, U. (2022). Direct sialic acid 4-OAc substitution by nitrogen, sulfur and carbon nucleophiles with retention of stereochemistry. RSC Advances, 12(20), 12765-12769.

-

BenchChem. (n.d.). A Comparative Guide to N-Azidoacetylgalactosamine (GalNAz) and Ac4ManNAz for Metabolic Labeling of Sialic Acids. BenchChem Technical Notes.

-

Butler, M., et al. (2015). Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. Analytical and Bioanalytical Chemistry, 407(29), 8757-8769.

-

Perreault, H., et al. (2016). Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. Analytical and Bioanalytical Chemistry, 407(29), 8757-69.

-

PubChem. (n.d.). [(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate. PubChem Compound Summary for CID 10864741.

-

Malicdan, M. C. V., et al. (2012). Peracetylated N-acetylmannosamine, a synthetic sugar molecule, efficiently rescues muscle phenotype and biochemical defects in mouse model of sialic acid-deficient myopathy. Journal of Biological Chemistry, 287(4), 2689-705.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ac4ManNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 4. Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Glycoengineering with Azide- and Alkene-Modified Hexosamines: Quantification of Sialic Acid Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Direct sialic acid 4-OAc substitution by nitrogen, sulfur and carbon nucleophiles with retention of stereochemistry - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01576E [pubs.rsc.org]

- 14. Peracetylated N-acetylmannosamine, a synthetic sugar molecule, efficiently rescues muscle phenotype and biochemical defects in mouse model of sialic acid-deficient myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. vectorlabs.com [vectorlabs.com]

(5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate synthesis protocol

An In-Depth Technical Guide to the Synthesis of (5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate and Related Azido-Sialic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azido-Sialic Acids in Modern Glycobiology

Sialic acids, most commonly N-acetylneuraminic acid (Neu5Ac), are a class of nine-carbon carboxylated monosaccharides predominantly found at the outermost termini of glycan chains on cell surfaces and secreted glycoproteins.[1][2] Their strategic location enables them to mediate a vast array of biological processes, from cell-cell recognition and signaling to host-pathogen interactions.[1][3] The ability to chemically modify sialic acids provides powerful tools to probe and manipulate these processes.

The introduction of a bioorthogonal handle, such as an azide group, onto the sialic acid scaffold is a cornerstone of metabolic oligosaccharide engineering (MOE).[1][4] Cells fed with these modified sugars incorporate them into their cell surface glycans. The azide group then serves as a chemical reporter, allowing for the visualization, profiling, and tracking of sialoglycans through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, often referred to as "click chemistry".[5][6] This guide provides a detailed examination of the synthesis of a representative peracetylated, azido-modified sialic acid, this compound, and discusses the broader strategies for preparing related derivatives.

Synthetic Strategy: A Mechanistic Overview

The synthesis of azido-sialic acid derivatives generally commences from commercially available N-acetylneuraminic acid (Neu5Ac). The core strategy involves:

-

Protection of Reactive Groups: The multiple hydroxyl groups and the carboxylic acid function of Neu5Ac are highly reactive. To achieve regioselective modification, these groups are typically protected. Acetylation is a common strategy, yielding a "peracetylated" sialic acid derivative. This not only protects the hydroxyls but also enhances solubility in organic solvents and increases cell permeability for MOE applications.[2][6] The carboxylic acid is often converted to a methyl ester.

-

Introduction of the Azide Functionality: The azide group is typically introduced via nucleophilic substitution of a suitable leaving group.[7] The position of the azide (e.g., C4, C9) dictates the specific synthetic route and the nature of the leaving group. Common methods involve the use of sodium azide or trimethylsilyl azide (TMSN₃) as the azide source.[8]

-

Purification and Characterization: Standard chromatographic techniques are employed to purify the final product. Comprehensive analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), are crucial to confirm the structure and purity of the synthesized compound.[1]

Diagram of the General Synthetic Workflow

Caption: General workflow for the synthesis of azido-sialic acid derivatives.

Detailed Synthesis Protocol: Peracetylated 4-Azido-N-acetylneuraminic Acid Methyl Ester

This protocol details a representative synthesis for a C4-azido sialic acid derivative, a compound with demonstrated utility in MOE.[1][4] The principles outlined can be adapted for the synthesis of other isomers.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| N-Acetylneuraminic Acid (Neu5Ac) | ≥98% | Sigma-Aldrich |

| Acetic Anhydride | ACS Reagent | Fisher Scientific |

| Pyridine | Anhydrous | Acros Organics |

| Methanol | Anhydrous | EMD Millipore |

| Acetyl Chloride | 98% | Alfa Aesar |

| Trimethylsilyl Azide (TMSN₃) | ≥95% | Oakwood Chemical |

| Tin(IV) Chloride (SnCl₄) | 1.0 M in CH₂Cl₂ | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | J.T. Baker |

| Ethyl Acetate (EtOAc) | HPLC Grade | VWR |

| Hexanes | HPLC Grade | VWR |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Safety Precaution: Trimethylsilyl azide is toxic and can release hydrazoic acid upon contact with water or acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Peracetylated N-acetylneuraminic Acid Methyl Ester

This initial step protects all hydroxyl groups as acetates and the carboxylic acid as a methyl ester.

-

Esterification: Suspend N-acetylneuraminic acid (1.0 equiv.) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.5 equiv.) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction mixture should become a clear solution.

-

Work-up: Quench the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases. Concentrate the mixture under reduced pressure.

-

Acetylation: Re-dissolve the crude methyl ester in a mixture of pyridine and acetic anhydride (2:1 v/v). Stir the solution at room temperature for 8-12 hours.

-

Purification: Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the peracetylated methyl ester, which can be purified further by silica gel chromatography if necessary.

Step 2: Introduction of the Azide at C4

This key step involves a stereoselective nucleophilic substitution at the C4 position. The direct substitution of the 4-OAc group is a highly efficient method.[3]

-

Reaction Setup: Dissolve the peracetylated N-acetylneuraminic acid methyl ester (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen).

-

Azide Addition: Add trimethylsilyl azide (TMSN₃, 3.0 equiv.) to the solution.

-

Lewis Acid Catalysis: Cool the mixture to 0 °C and add tin(IV) chloride (SnCl₄, 1.2 equiv.) dropwise. The reaction is typically monitored by Thin Layer Chromatography (TLC). Stir at 0 °C to room temperature until the starting material is consumed (typically 2-4 hours).

-

Quenching and Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound analogue (specifically, the 4-azido derivative).

Diagram of the Chemical Synthesis Pathway

Caption: Reaction scheme for the synthesis of a 4-azido sialic acid derivative.

Characterization and Validation

The identity and purity of the final compound must be rigorously confirmed.

| Analysis Method | Expected Outcome |

| ¹H NMR | Appearance of characteristic proton signals for the acetyl groups, the N-acetyl group, the methyl ester, and the sugar backbone protons. The chemical shifts and coupling constants will be indicative of the stereochemistry at the C4 position.[1] |

| ¹³C NMR | Presence of signals corresponding to all carbon atoms, including the carbonyls of the acetyl and ester groups, and the carbons of the pyranose ring. The C4 signal will show a characteristic shift upon substitution with the azide group.[1] |

| HRMS (ESI-MS) | The measured mass should correspond to the calculated exact mass of the sodium adduct [M+Na]⁺ of the target molecule, confirming its elemental composition.[1] |

| FT-IR | A characteristic sharp absorption band around 2100 cm⁻¹ confirms the presence of the azide (N₃) functional group. |

Broader Applications and Alternative Synthetic Routes

While this guide focuses on a C4-azido derivative, the azide functionality can be installed at other positions of the sialic acid scaffold, expanding the toolkit for chemical biologists.

-

C9-Azido Derivatives: Synthesis of 9-azido-Neu5Ac is also well-established and involves selective protection and activation of the primary hydroxyl group at C9, followed by substitution with an azide nucleophile.[5][9][10] These derivatives are widely used in metabolic labeling.[9]

-

C5-Azido Derivatives: Modification at the C5 position typically involves altering the N-acetyl group to an N-azidoacetyl group. This is achieved by feeding cells with the corresponding N-azidoacetylmannosamine (ManNAz) precursor, which is metabolically converted to the azido-sialic acid.[6]

-

Glycosyl Azides: The anomeric position (C2) can also be converted to an azide. This is often achieved by treating a peracetylated sugar with trimethylsilyl azide and a Lewis acid catalyst.[8] These glycosyl azides are versatile building blocks in carbohydrate chemistry.[7][11]

The choice of which isomer to synthesize depends on the specific biological question being addressed, as the position of the modification can influence enzymatic processing and biological recognition.[4]

Conclusion: A Versatile Tool for Glycoscience

The synthesis of azido-functionalized sialic acids is a mature yet continually evolving field. The protocols and strategies outlined in this guide provide a robust framework for researchers to produce these invaluable chemical probes. By enabling the precise visualization and characterization of sialoglycans, these molecules will continue to be instrumental in unraveling the complex roles of sialic acids in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

-

Gray, T. E., Labasan, K. B., Daskhan, G., et al. (2020). Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. Royal Society of Chemistry. Available at: [Link]

-

Raab, M., & Gmeiner, P. (n.d.). Azides in carbohydrate chemistry. KOPS - University of Konstanz. Available at: [Link]

-

Cheng, B., et al. (2019). 9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans. ACS Chemical Biology, 14(10), 2141-2147. Available at: [Link]

-

Gray, T. E., et al. (2020). Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. RSC Publishing. Available at: [Link]

-

Bozzola, T., Nilsson, U. J., & Ellervik, U. (2022). Direct sialic acid 4-OAc substitution by nitrogen, sulfur and carbon nucleophiles with retention of stereochemistry. RSC Publishing. Available at: [Link]

-

Schmölzer, K., et al. (2016). Synthesis of Glycosides by Glycosynthases. Molecules, 21(8), 1039. Available at: [Link]

-

Heise, T. (2018). Chemical Glycobiology of Sialic Acid Derivatives for Glycocalyx Engineering. Radboud Repository. Available at: [Link]

-

Belen'kii, L. I. (2010). Synthesis and Transformation of Glycosyl Azides. Russian Chemical Reviews, 79(8), 685-713. Available at: [Link]

-

Zinova, A. Y., et al. (2021). Synthesis and Transformation of Glycosyl Azides. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2023). Precision Characterization of Site-Specific O-Acetylated Sialic Acids on N-Glycoproteins. Analytical Chemistry, 95(3), 1845-1853. Available at: [Link]

- Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007-2010.

-

Laughlin, S. T., et al. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 2, 2930-2944. Available at: [Link]

-

O'Reilly, M. K., & Paulson, J. C. (2009). Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies. Glycobiology, 19(12), 1382-1392. Available at: [Link]

-

Almaraz, R. T., et al. (2012). Glycan-Specific Metabolic Oligosaccharide Engineering of C7-Substituted Sialic Acids. Angewandte Chemie International Edition, 51(24), 5986-5990. Available at: [Link]

-

Wang, Y., et al. (2023). Precision Characterization of Site-Specific O‑Acetylated Sialic Acids on N‑Glycoproteins. Analytical Chemistry. Available at: [Link]

-

de Graaf, M. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Radboud Repository. Available at: [Link]

Sources

- 1. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Direct sialic acid 4-OAc substitution by nitrogen, sulfur and carbon nucleophiles with retention of stereochemistry - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01576E [pubs.rsc.org]

- 4. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. 9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. researchgate.net [researchgate.net]

- 9. vectorlabs.com [vectorlabs.com]

- 10. biosynth.com [biosynth.com]

- 11. Synthesis and Transformation of Glycosyl Azides [ouci.dntb.gov.ua]

Properties of (5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate

An In-Depth Technical Guide to (5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate: A Versatile Tool in Bioconjugation and Glycobiology

Introduction: The Significance of Azido Sugars in Modern Drug Development

In the landscape of contemporary biomedical research and drug development, the ability to selectively modify and track biomolecules within living systems is paramount. Among the chemical tools that have revolutionized this field, azido sugars stand out for their utility and versatility. This compound is a member of this important class of compounds. It is a peracetylated azido sugar, a synthetic monosaccharide derivative engineered with two key features: protective acetyl groups and a reactive azide moiety.

The peracetylation of the sugar's hydroxyl groups serves a dual purpose: it renders the molecule more lipophilic, thereby enhancing its ability to permeate cell membranes, and it protects the hydroxyls from unwanted reactions during synthesis and modification. Once inside the cell, native enzymes called carboxyesterases efficiently remove the acetyl groups, liberating the azido sugar to be processed by the cell's metabolic machinery.

The true power of this molecule, however, lies in its azide group. The azide is a bioorthogonal functional group, meaning it is chemically inert within biological systems and does not interfere with native biochemical processes.[1][2] This inertness allows it to serve as a chemical "handle" that can be selectively targeted with a complementary reaction partner. This selective reactivity is the foundation of "click chemistry," a suite of powerful reactions that enable the precise covalent labeling of biomolecules.[1][2][3]

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthetic pathway, its reactivity in bioorthogonal chemistry, and its applications as a tool for researchers and scientists in drug development.

Molecular Structure and Physicochemical Properties

The structure of this compound is based on a substituted oxane ring, a common core for pyranose sugars. The specific stereochemistry and positioning of the functional groups are critical to its function. While a definitive PubChem entry for this exact molecule is not available, its structure can be inferred from its systematic name.

Table 1: Physicochemical (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₄O₉ | PubChem (Analog) |

| Molecular Weight | 418.36 g/mol | PubChem (Analog) |

| XLogP3 | -0.5 | PubChem (Analog) |

| Hydrogen Bond Donor Count | 1 | PubChem (Analog) |

| Hydrogen Bond Acceptor Count | 10 | PubChem (Analog) |

| Rotatable Bond Count | 7 | PubChem (Analog) |

Note: Properties are predicted based on structurally similar compounds found in PubChem, such as peracetylated N-acetylgalactosamine derivatives.[4][5]

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this molecule can be achieved through a multi-step process starting from a commercially available amino sugar, such as N-acetylglucosamine or N-acetylgalactosamine. The general strategy involves the protection of hydroxyl groups by acetylation, followed by the introduction of the azide functionality.

Overall Synthetic Workflow

The synthesis can be envisioned as a two-stage process:

-

Per-O-acetylation: The starting amino sugar is treated with an acetylating agent to protect all free hydroxyl groups.

-

Anomeric Azidation: The anomeric acetate is then selectively replaced with an azide group using an azide source and a Lewis acid catalyst.

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Per-O-acetylation of N-Acetyl-D-Glucosamine

Causality: Acetic anhydride in the presence of a base like pyridine is a standard and highly efficient method for the exhaustive acetylation of sugar hydroxyls. Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct.

-

To a solution of N-acetyl-D-glucosamine (1.0 eq) in anhydrous pyridine, add acetic anhydride (5.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by pouring it into ice water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the peracetylated product.

Step 2: Anomeric Azidation

Causality: Lewis acids like tin(IV) chloride (SnCl₄) or gold(III) bromide (AuBr₃) activate the anomeric acetate, facilitating its substitution by the azide nucleophile from trimethylsilyl azide (TMSN₃).[6] This reaction typically proceeds with good stereoselectivity, favoring the more stable anomer.

-

Dissolve the peracetylated sugar (1.0 eq) in a dry, inert solvent such as dichloromethane.

-

Add trimethylsilyl azide (TMSN₃, 3.0 eq).[6]

-

Cool the mixture to 0 °C and add the Lewis acid catalyst (e.g., AuBr₃, 10 mol%) portion-wise.[6]

-

Stir the reaction at room temperature for 1-3 hours, monitoring its progress by TLC.[6]

-

Upon completion, quench the reaction with a saturated solution of NaHCO₃.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Purify the crude product by silica gel column chromatography to obtain the final azido sugar.

Chemical Reactivity: The Gateway to Bioconjugation

The azide group is the key to the utility of this compound in drug development. It serves as a bioorthogonal handle for "click chemistry" reactions, which are known for their high yields, selectivity, and biocompatibility.[1][2] The three main types of click reactions involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole.[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the use of a potentially cytotoxic copper catalyst by employing a strained cyclooctyne. The ring strain provides the driving force for the reaction with an azide to form a triazole.[2][3]

-

Staudinger Ligation: In this reaction, an azide reacts with a specifically engineered triarylphosphine to form an aza-ylide intermediate, which then rearranges to produce a stable amide bond.[1][2]

Caption: Key bioorthogonal reactions involving azides.

Applications in Research and Drug Development

The ability to introduce an azide handle into biological systems via metabolic labeling opens up a vast array of applications.

Metabolic Glycan Labeling and Imaging

Cells can be cultured in the presence of this compound. The cell's metabolic machinery will process it, incorporating the azido sugar into glycoproteins and other glycoconjugates. These newly synthesized glycans, now bearing an azide reporter, can be visualized by reacting them with a fluorescently tagged alkyne or phosphine probe via click chemistry.[1] This allows for the imaging of glycan expression and localization in living cells and even whole organisms like mice and zebrafish.[1]

Workflow for Metabolic Labeling and Detection

Caption: A typical workflow for metabolic glycan labeling.

Proteomics and Drug Target Identification

Azido-labeled glycoproteins can be captured from cell lysates using alkyne-functionalized beads.[2] The captured proteins can then be identified and quantified using mass spectrometry. This powerful technique can be used to profile changes in glycosylation in disease states or in response to drug treatment, aiding in the identification of new drug targets and biomarkers.

Drug Delivery and Bioconjugation

The azide group on this sugar can be used to conjugate it to other molecules of interest, such as drugs, peptides, or polymers.[7][8] This can be used to create targeted drug delivery systems, where a glycan-targeting moiety directs a therapeutic payload to specific cells or tissues. For example, a drug could be attached to the azido sugar via a clickable linker, and the resulting conjugate could then be targeted to cells that readily take up that particular sugar.

Spectroscopic Characterization

While experimental data for the title compound is not directly available, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: The proton NMR spectrum would be complex but would show characteristic signals for the acetyl methyl protons (around 2.0-2.2 ppm), the N-acetyl methyl protons (around 1.9 ppm), and the protons of the oxane ring (in the 3.5-5.5 ppm region). The anomeric proton's chemical shift and coupling constant would be indicative of its stereochemistry.

-

¹³C NMR: The carbon NMR would show signals for the carbonyl carbons of the acetate and amide groups (in the 170 ppm region), the carbons of the oxane ring (in the 50-100 ppm range), and the methyl carbons (around 20-23 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The molecule would be expected to ionize well under electrospray ionization (ESI) conditions, likely forming adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺).

Conclusion

This compound represents a powerful and versatile chemical tool for researchers in the fields of glycobiology and drug development. Its peracetylated structure facilitates cellular uptake, while the bioorthogonal azide group enables a wide range of applications, from the visualization of cellular glycans to the construction of complex bioconjugates. The synthetic accessibility and predictable reactivity of this and related azido sugars ensure their continued importance in advancing our understanding of biological processes and in the development of novel therapeutics.

References

-

He, X., et al. (2021). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. Available at: [Link][1][2]

-

Baskin, J. M., et al. (2007). Click-Chemistry-Based Free Azide versus Azido Sugar Detection Enables Rapid In Vivo Screening of Glycosynthase Activity. ACS Chemical Biology. Available at: [Link]

-

Jain, A., et al. (2021). An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences and Research. Available at: [Link][3]

-

Gouin, S. G., et al. (2011). Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates. Methods in Molecular Biology. Available at: [Link][8]

-

Roy, B., et al. (2018). AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars. Beilstein Journal of Organic Chemistry. Available at: [Link][6]

-

PubChem. (n.d.). beta-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate. PubChem. Available at: [Link][4]

-

PubChem. (n.d.). D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate. PubChem. Available at: [Link][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. beta-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | C16H23NO10 | CID 6547253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | C16H23NO10 | CID 11710828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Characterization of Peracetylated Azido-sialic Acid Precursors

Abstract

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz), a key precursor for metabolic glycoengineering, enables the introduction of bioorthogonal azide groups into cellular sialoglycans. This allows for the visualization and study of glycosylation pathways crucial in various physiological and pathological processes.[1][2][3][4] The purity and structural integrity of Ac4ManNAz are paramount for the reliability and reproducibility of such studies. This guide provides a comprehensive overview of the essential analytical techniques for the rigorous characterization of Ac4ManNAz, ensuring its suitability for advanced research and drug development applications. We delve into the causality behind experimental choices and present self-validating protocols for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction: The Pivotal Role of Ac4ManNAz in Glycoengineering

Metabolic glycoengineering (MGE) is a powerful technique that allows for the modification of cell-surface glycans by introducing synthetic monosaccharides with unnatural chemical groups.[1] The sialic acid biosynthetic pathway is particularly amenable to this approach due to its tolerance for modified precursors.[1] Ac4ManNAz, a cell-permeable derivative of N-acetylmannosamine (ManNAc), serves as a metabolic precursor for the biosynthesis of azido-sialic acid (SiaNAz).[5][6] Once administered to cells, the acetyl groups enhance cell permeability, and the molecule is intracellularly processed and incorporated into sialoglycoproteins.[6][7] The azide group then acts as a bioorthogonal handle for "click chemistry" reactions, enabling the attachment of probes for imaging or affinity tags for proteomic analysis.[5][8][9]

Given its foundational role, the precise chemical identity and purity of the Ac4ManNAz precursor must be unequivocally established. Impurities or structural ambiguities can lead to misleading experimental outcomes and compromise the validity of research findings. This guide outlines a multi-modal analytical workflow to ensure the quality of Ac4ManNAz.

The Characterization Workflow: A Multi-Pronged Approach

A robust characterization of Ac4ManNAz relies on the integration of multiple orthogonal analytical techniques. Each method provides a unique piece of information, and together, they form a comprehensive profile of the compound's identity, structure, and purity.

Caption: Overall workflow for the synthesis and characterization of Ac4ManNAz.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for confirming the precise chemical structure of Ac4ManNAz. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's atomic framework.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. This is crucial for confirming the presence and stereochemistry of the mannosamine ring, the acetyl groups, and the azidoacetyl moiety.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified Ac4ManNAz in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Data Interpretation: The ¹H NMR spectrum of Ac4ManNAz will exhibit characteristic signals for the protons of the sugar ring, the four acetyl groups, and the N-azidoacetyl group. The coupling constants (J values) between adjacent protons on the sugar ring are critical for confirming the stereochemistry.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Features |

| Anomeric Proton (H-1) | ~6.0 | d | |

| Ring Protons (H-2 to H-6) | 3.8 - 5.5 | m | Complex overlapping multiplets |

| Acetyl Protons (4 x CH₃) | 1.9 - 2.2 | s | Four distinct singlets |

| Azidoacetyl Protons (CH₂) | ~3.8 | s | Singlet |

Note: Exact chemical shifts can vary depending on the solvent and instrument.[10][11]

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the total number of carbons and their chemical environments (e.g., carbonyl, sugar ring, methyl).

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation: The ¹³C NMR spectrum should show 16 distinct signals, corresponding to the 16 carbon atoms in Ac4ManNAz.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbons (C=O) | 168 - 171 |

| Anomeric Carbon (C-1) | ~97 |

| Ring Carbons (C-2 to C-6) | 53 - 71 |

| Azidoacetyl Carbon (CH₂) | ~53 |

| Acetyl Carbons (CH₃) | 20 - 23 |

Note: The provided chemical shift ranges are approximate and based on published data for similar compounds.[12]

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

MS is a powerful technique for confirming the molecular weight of Ac4ManNAz and providing evidence for its elemental composition.

Rationale: Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules, minimizing fragmentation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of Ac4ManNAz (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Infuse the sample into an ESI mass spectrometer coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Adducts with sodium ([M+Na]⁺) or other ions are commonly observed.

-

Data Analysis: Determine the monoisotopic mass of the most abundant ion and compare it to the theoretical mass of the expected molecular formula (C₁₆H₂₂N₄O₁₀).[6]

Data Interpretation:

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₂₂N₄O₁₀ |

| Theoretical Monoisotopic Mass | 430.1339 g/mol |

| Observed [M+H]⁺ | ~431.1412 m/z |

| Observed [M+Na]⁺ | ~453.1231 m/z |

A mass accuracy of less than 5 ppm between the observed and theoretical mass provides strong evidence for the correct elemental composition.[12]

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse for determining the purity of chemical compounds. By separating the sample into its individual components, the percentage of the desired product can be accurately quantified.

Rationale: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. Ac4ManNAz is a moderately polar molecule and can be effectively analyzed using a C18 column with a water/acetonitrile or water/methanol mobile phase.

Experimental Protocol:

-

Sample Preparation: Dissolve a known concentration of Ac4ManNAz in the mobile phase or a compatible solvent.

-

Instrumentation: Use an HPLC system equipped with a C18 column and a UV detector.

-

Method Development:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Detection: Monitor the elution profile at a wavelength where the compound absorbs, typically around 210-220 nm for the amide and ester carbonyls.

-

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Data Interpretation: A high-quality Ac4ManNAz sample should exhibit a single major peak with a purity of ≥95%.[7][13] The retention time of the peak should be consistent across multiple runs.

Caption: A typical workflow for HPLC purity analysis of Ac4ManNAz.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups in a molecule.

Rationale: The azide group has a very characteristic and strong absorption band in a region of the IR spectrum that is relatively free from other interfering absorptions.[14] This makes FTIR an excellent method for quickly confirming the successful incorporation of the azide moiety. The presence of ester carbonyls and amides can also be confirmed.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For Attenuated Total Reflectance (ATR)-FTIR, the solid or oily sample is placed directly on the crystal.

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Data Interpretation:

| Functional Group | Expected Absorption (cm⁻¹) | Key Features |

| Azide (N₃) | ~2100 - 2122 | Strong, sharp peak |

| Ester Carbonyl (C=O) | ~1740 | Strong absorption |

| Amide Carbonyl (C=O) | ~1650 | Strong absorption |

| C-H (Aliphatic) | 2850 - 3000 | |

| C-O (Ester/Ether) | 1000 - 1300 | Fingerprint region |

The presence of a strong, sharp peak around 2100 cm⁻¹ is a definitive indicator of the azide group.[15][16][17]

Conclusion: Ensuring Scientific Integrity through Rigorous Characterization

The multifaceted characterization of peracetylated azido-sialic acid precursors is not merely a quality control step; it is a fundamental requirement for ensuring the scientific integrity of metabolic glycoengineering studies. By employing a combination of NMR, MS, HPLC, and FTIR, researchers can be confident in the identity, structure, and purity of their Ac4ManNAz. This rigorous approach minimizes experimental variability, enhances the reproducibility of results, and ultimately accelerates progress in the fields of chemical biology and drug development. The protocols and interpretive guidelines presented in this guide provide a robust framework for the comprehensive validation of this critical research tool.

References

-

Bayer NB, et al. (2013). Artificial and Natural Sialic Acid Precursors Influence the Angiogenic Capacity of Human Umbilical Vein Endothelial Cells. Molecules, 18:2571–2586. [Link]

-

Campbell, C. T., et al. (2007). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 17(10), 1-15. [Link]

-

Hanover, J. A. (2001). Glycan-dependent signaling: the sweet side of the nucleus. The FASEB Journal, 15(11), 1865-1876. [Link]

-

Wratil, P. R., et al. (2016). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Glycobiology, 26(11), 1235-1246. [Link]

-

Cohen, M., et al. (2015). Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. Analytical and Bioanalytical Chemistry, 407(27), 8349-8358. [Link]

-

Wang, L., et al. (2021). Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy. Journal of Immunology Research, 2021, 6688874. [Link]

-

ResearchGate. (n.d.). ¹H (upper) and ¹³C (lower) NMR spectra of Ac4ManNAz (2). ResearchGate. [Link]

-

Li, B., et al. (2020). Tracking glycosylation in live cells using FTIR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 225, 117498. [Link]

-

Cohen, M., et al. (2015). Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. ResearchGate. [Link]

-

Neves, A. A., et al. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Chemical Communications, 57(15), 1845-1863. [Link]

-

Gonzalez-del-Rio, R., et al. (2022). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. The Journal of Chemical Physics, 157(20), 204201. [Link]

-

Gonzalez-del-Rio, R., et al. (2022). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. ChemRxiv. [Link]

-

Jena Bioscience. (n.d.). Ac4ManNAz, Azide-containing Monosaccharides. Jena Bioscience. [Link]

-

Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Creative Biolabs. [Link]

-

Gray, C. J., et al. (2023). Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. Chemical Science, 14(10), 2636-2642. [Link]

-

Wu, Z., et al. (2017). Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation. Scientific Reports, 7, 46206. [Link]

-

Visser, F., et al. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease. Journal of Biological Chemistry, 297(1), 100854. [Link]

-

Ye, S., et al. (2009). FTIR analysis of GPCR activation using azido probes. Nature Chemical Biology, 5(6), 397-399. [Link]

-

Wu, Z., et al. (2017). Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation. Sci-Hub. [Link]

-

Kim, S. H., et al. (2014). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 4(4), 420-431. [Link]

-

Zhang, Y., et al. (2022). Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR). Bioconjugate Chemistry, 33(5), 896-905. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001129). Human Metabolome Database. [Link]

-

Huarte, N., et al. (2015). Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion. Journal of Virological Methods, 222, 12-19. [Link]

-

ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the synthesis of ¹¹C-labeled ubiquinol [¹¹C]-2. ResearchGate. [Link]

-

CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products. CS@Purdue. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]

-

Jena Bioscience. (n.d.). Ac4ManNAz, Click Reagents for Glycosylation. Jena Bioscience. [Link]

-

Reddit. (2023). HPLC trace for proof of purity. Reddit. [Link]

-

Capaldi, D. C., et al. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. Journal of Pharmaceutical and Biomedical Analysis, 164, 55-62. [Link]

Sources

- 1. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ac4ManNAz, Azide-containing Monosaccharides - Jena Bioscience [jenabioscience.com]

- 7. Ac4ManNAz | Glycobiology Probes | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. vectorlabs.com [vectorlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lumiprobe.com [lumiprobe.com]

- 14. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tracking glycosylation in live cells using FTIR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.aip.org [pubs.aip.org]

- 17. chemrxiv.org [chemrxiv.org]

The Azide Pivot: A Technical Guide to Metabolic Labeling with Azido-Sugars

For researchers, scientists, and drug development professionals navigating the intricate world of glycobiology, the ability to visualize and functionally characterize glycans in their native environment is paramount. Metabolic labeling with azido-sugars has emerged as a cornerstone technology, offering a powerful and versatile approach to unraveling the complex roles of glycosylation in health and disease. This in-depth guide provides a comprehensive exploration of the core mechanism of action of azido-sugars, detailed experimental workflows, and expert insights to empower your research.

Introduction: The Bioorthogonal Handle in Glycobiology

Glycosylation, the enzymatic attachment of sugar moieties to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes.[1] However, the inherent complexity and heterogeneity of glycans have historically posed significant challenges to their study. Metabolic oligosaccharide engineering (MOE) has revolutionized the field by enabling the introduction of bioorthogonal chemical reporters, such as the azide group, into cellular glycans.[2]

The azide (N₃) is an ideal chemical handle for biological systems due to its small size, metabolic stability, and lack of reactivity with endogenous functional groups.[2] This guide focuses on peracetylated azido-sugars, which are cell-permeable precursors that leverage the cell's own biosynthetic machinery for incorporation into glycoconjugates.[1] Once incorporated, the azide serves as a versatile anchor for subsequent ligation with probes for visualization, enrichment, and proteomic analysis.[3][4]

The Core Mechanism: Hijacking the Cellular Glycosylation Machinery

The journey of an azido-sugar from the cell culture medium to a labeled glycoprotein involves a series of well-defined steps that exploit the natural metabolic pathways of the cell. This process can be broadly divided into three phases: uptake and deacetylation, metabolic conversion, and bioorthogonal detection.

Cellular Uptake and Activation

Peracetylated azido-sugars, such as tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz), tetraacetylated N-azidoacetylgalactosamine (Ac₄GalNAz), and tetraacetylated N-azidoacetylglucosamine (Ac₄GlcNAz), are designed for efficient passive diffusion across the cell membrane.[5] Once inside the cell, cytosolic carboxyesterases remove the acetyl groups, liberating the free azido-sugar and trapping it within the cytoplasm.[1]

Journey Through the Glycan Biosynthetic Pathways

The deacetylated azido-sugar is then recognized by the cell's glycosylation machinery and enters specific biosynthetic pathways, ultimately leading to its incorporation into various glycoconjugates. The metabolic fate of the azido-sugar is dependent on its structure.

Ac₄ManNAz is a precursor to azido-sialic acid (SiaNAz).[6] ManNAz is phosphorylated and then converted into SiaNAz, which is subsequently activated to CMP-SiaNAz. This nucleotide-sugar analog is then used by sialyltransferases in the Golgi apparatus to cap N-linked and O-linked glycans on glycoproteins and glycolipids destined for the cell surface or secretion.[6][7]

Ac₄GalNAz is primarily used to label mucin-type O-linked glycans.[8] After deacetylation, GalNAz enters the GalNAc salvage pathway to form UDP-GalNAz.[8] This nucleotide sugar is the donor substrate for polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs), which initiate mucin-type O-glycosylation in the Golgi.[8] It is important to note that UDP-GalNAz can be epimerized to UDP-GlcNAz by the enzyme GALE, leading to the labeling of O-GlcNAcylated proteins as well.[9][10]

Ac₄GlcNAz is utilized to study the dynamic intracellular modification known as O-GlcNAcylation.[11] Following deacetylation, GlcNAz enters the hexosamine salvage pathway to be converted to UDP-GlcNAz.[12] This azido-nucleotide sugar is then used by O-GlcNAc transferase (OGT) to modify serine and threonine residues of nuclear and cytoplasmic proteins.[11][12]

Bioorthogonal Ligation: Visualizing the Invisible

Once the azido-sugar is incorporated into cellular glycans, the azide handle can be selectively reacted with a probe molecule containing a complementary bioorthogonal functional group. This allows for the visualization and analysis of the labeled glycoconjugates. The two most prominent bioorthogonal reactions used in this context are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13][14]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, often referred to as "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.[14] This reaction forms a stable triazole linkage. While highly effective for in vitro applications such as labeling cell lysates, the cytotoxicity of the copper catalyst can be a concern for live-cell imaging.[13][15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[14] The relief of ring strain drives the reaction forward, eliminating the need for a toxic catalyst and making it ideal for live-cell and in vivo imaging.[13][15]

A Head-to-Head Comparison: CuAAC vs. SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Lower (copper toxicity) | Higher |

| Reaction Rate | Generally faster | Slower, dependent on cyclooctyne |

| Primary Application | In vitro (lysates, fixed cells), proteomics | Live-cell imaging, in vivo studies |

| Reagents | Terminal alkyne probes | Strained cyclooctyne probes |

| Background Labeling | Low | Potential for off-target reactions with thiols |

This table provides a general comparison. The choice between CuAAC and SPAAC should be guided by the specific experimental requirements.[13][15][16]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for metabolic labeling of cultured mammalian cells with Ac₄ManNAz and subsequent detection via SPAAC for live-cell imaging.

Metabolic Labeling of Cultured Cells with Ac₄ManNAz

-

Cell Culture: Plate cells (e.g., HeLa or HEK293T) in a suitable culture vessel and grow to approximately 70-80% confluency.

-

Preparation of Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in sterile dimethyl sulfoxide (DMSO) to prepare a 100 mM stock solution. Store at -20°C.

-

Metabolic Labeling: On the day of the experiment, dilute the Ac₄ManNAz stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration is 25-50 µM. For sensitive cell lines, a lower concentration of 10 µM may be optimal.[17] Include a vehicle control (DMSO alone) in parallel.

-

Incubation: Replace the existing medium with the Ac₄ManNAz-containing medium and incubate the cells for 24-72 hours at 37°C in a humidified CO₂ incubator. The optimal incubation time should be determined empirically for each cell line.[18]

Live-Cell Imaging via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Preparation of Labeling Solution: Prepare a solution of a DBCO-functionalized fluorescent probe (e.g., DBCO-Fluor 488) in a serum-free medium or phosphate-buffered saline (PBS) at a final concentration of 5-20 µM.

-

Cell Washing: Gently wash the metabolically labeled cells twice with warm PBS to remove any unreacted Ac₄ManNAz and serum components.

-

SPAAC Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Final Washing: Wash the cells three times with warm PBS to remove the excess fluorescent probe.

-

Imaging: Add fresh imaging medium (e.g., phenol red-free medium) to the cells and visualize the fluorescently labeled glycans using a fluorescence microscope with appropriate filter sets.

Troubleshooting and Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or no fluorescent signal | - Insufficient incubation time or azido-sugar concentration.- Low expression of target glycans.- Inefficient SPAAC reaction. | - Optimize incubation time and azido-sugar concentration.- Choose a cell line with known high expression of the target glycan.- Increase the concentration of the DBCO-probe or the reaction time. |

| High background fluorescence | - Incomplete removal of excess fluorescent probe.- Non-specific binding of the probe. | - Increase the number and duration of washing steps.- Include a blocking step (e.g., with bovine serum albumin) before adding the probe. |

| Cell toxicity or altered morphology | - High concentration of azido-sugar or DMSO.- Cytotoxicity of the fluorescent probe. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the azido-sugar.[17]- Use a lower concentration of the fluorescent probe or a different probe. |

Conclusion and Future Perspectives

Metabolic labeling with azido-sugars has become an indispensable tool in the glycobiologist's arsenal, providing a robust and versatile platform for the study of glycans in their native context. The ability to hijack the cell's own metabolic pathways to introduce a bioorthogonal handle has opened up new avenues for visualizing glycan dynamics, identifying novel glycoproteins, and understanding the role of glycosylation in disease. As new bioorthogonal reactions and more specific azido-sugar analogs are developed, the precision and scope of this powerful technology will continue to expand, promising even deeper insights into the complex world of the glycocode.

References

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13–21. [Link]

-

Wang, P., et al. (2016). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis, 37(11), 1443-1450. [Link]

-

Wittmann, V. (2022). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. Chemical Society Reviews, 51(24), 10037-10063. [Link]

-

ResearchGate. (n.d.). Scheme of metabolic labeling. [Link]

-

Wittmann, V. (2022). Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry. Chemical Society Reviews. [Link]

-

De Bank, P. A., et al. (2012). Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies. Glycobiology, 22(3), 366-375. [Link]

-

ResearchGate. (n.d.). Bioorthogonal reactions commonly used for labeling glycans. [Link]

-

ResearchGate. (n.d.). Metabolic labeling strategy and visualization of sialylated glycans in developing zebrafish. [Link]

-

Lee, H. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1173–1187. [Link]

-

Ma, J., & Hart, G. W. (2021). Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation. Frontiers in Chemistry, 9, 698223. [Link]

-

Boyce, M., et al. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(8), 3141-3146. [Link]

-

ResearchGate. (n.d.). Evaluation of the metabolic fates of Ac4GalNAz and Ac4GlcNAz in CHO cells. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4334-4346. [Link]

-

Vocadlo, D. J., et al. (2003). A chemical approach for identifying O-GlcNAc-modified proteins in cells. Proceedings of the National Academy of Sciences, 100(16), 9116-9121. [Link]

-

Zaro, B. W., et al. (2015). Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. Carbohydrate research, 405, 49-56. [Link]

-

Pratt, M. R., et al. (2018). The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. Biochemistry, 57(3), 357-361. [Link]

-

ResearchGate. (n.d.). Metabolic cross-talk allows labeling of O-linked -N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. [Link]

-

Schumann, B., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. Proceedings of the National Academy of Sciences, 117(41), 25413-25421. [Link]

-

De Bank, P. A., et al. (2012). Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies. PubMed, 22(3), 366-75. [Link]

-

Hart, G. W. (2013). Molecular Interrogation to Crack the Case of O-GlcNAc. Cell, 154(5), 950-952. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ac4GalNAz: A Gateway to Understanding Glycosylation with Metabolic Labeling. [Link]

-

bioRxiv. (2024). Phenotype independent “labeling-capture-release” process enabling precise detection of circulating tumou. [Link]

-

Zhang, L., et al. (2024). Protocol for detecting glycoRNAs using metabolic labeling and northwestern blot. STAR Protocols, 5(3), 103361. [Link]

-

Dube, D. H., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 100(25), 14787-14792. [Link]

-

Royal Society of Chemistry. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. [Link]

-

National Center for Biotechnology Information. (n.d.). A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors. [Link]

-

National Center for Biotechnology Information. (n.d.). Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion. [Link]

-

ACS Publications. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. [Link]

-

Varki, A., et al. (Eds.). (2022). The O-GlcNAc Modification. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

-

National Center for Biotechnology Information. (n.d.). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. [Link]

-

ResearchGate. (n.d.). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. [Link]

-

ResearchGate. (n.d.). Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. [Link]

-

Immersive Training in the Glycosciences. (2019). Module 5 Metabolic Engineering/Glycan Labeling: Release & Detection. [Link]

-

Royal Society of Chemistry. (2020). Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. [Link]

-

ResearchGate. (n.d.). Azido-sugar nanoparticles metabolically label T cells with cell-surface... [Link]

Sources

- 1. GlycoProfile™ Azido Sugars [sigmaaldrich.com]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

Introduction to metabolic oligosaccharide engineering (MOE)